N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide
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Overview
Description
N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide: is an organic compound with the molecular formula C14H23NOSi It is a derivative of benzamide, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the hydroxyl group on the benzene ring is replaced by a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide typically involves the reaction of 2-hydroxybenzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the reagent used.
Scientific Research Applications
N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The diethyl groups on the nitrogen atom provide steric hindrance, influencing the compound’s overall reactivity and selectivity in reactions.
Comparison with Similar Compounds
Benzamide: The parent compound, with a simpler structure and different reactivity.
N,N-Diethylbenzamide: Similar structure but lacks the trimethylsilyl group.
2-((Trimethylsilyl)oxy)benzamide: Similar structure but lacks the diethyl groups on the nitrogen.
Uniqueness: N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide is unique due to the presence of both diethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88769-08-8 |
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Molecular Formula |
C14H23NO2Si |
Molecular Weight |
265.42 g/mol |
IUPAC Name |
N,N-diethyl-2-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C14H23NO2Si/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17-18(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
BXLKGJRAPQSMCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origin of Product |
United States |
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